
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a compound that combines the structural features of acetic acid and oxazolidinone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both acetic acid and oxazolidinone moieties in its structure allows it to participate in a variety of chemical reactions and exhibit unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one typically involves the reaction of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. One common method is the esterification of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxazolidinone ring can produce more saturated ring structures. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. For example, the oxazolidinone ring can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropionic acid: A compound with similar functional groups but lacking the oxazolidinone ring.
Oxazolidinone: A compound with the oxazolidinone ring but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the additional functional groups present in acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both acetic acid and oxazolidinone moieties in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C8H15NO5 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4) |
InChI-Schlüssel |
VZUMHTBGTBIDIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1COC(=O)N1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


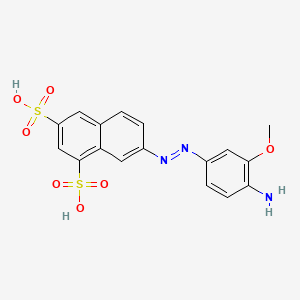
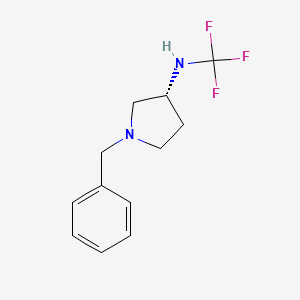
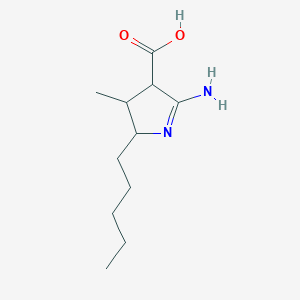

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
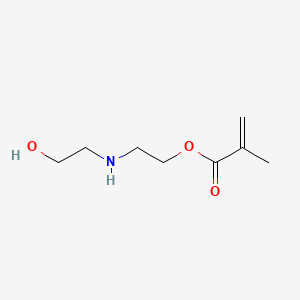
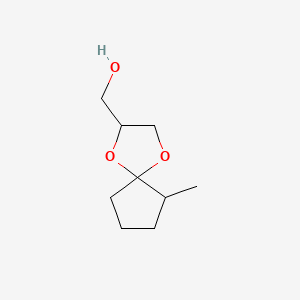

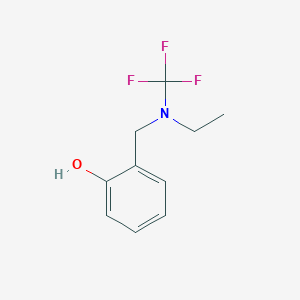
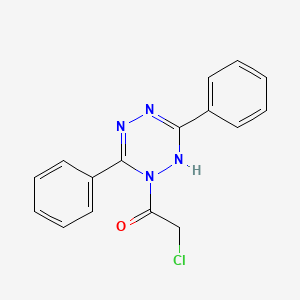
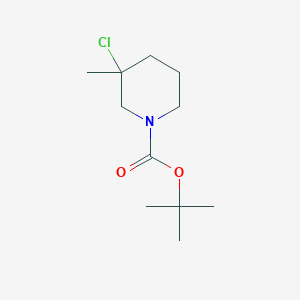
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)

